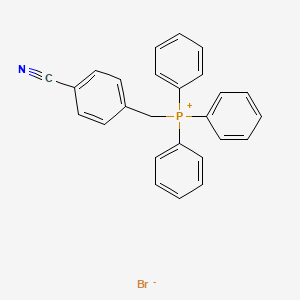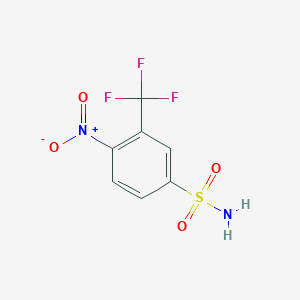
Z-Val-Gly-OH
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-OH typically involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with glycine (Gly-OH) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Z-Val-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation (Pd-C, H2) or strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: this compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Catalytic hydrogenation (Pd-C, H2) or TFA.
Coupling: DCC or DIC with DMAP or HOBt in DCM or DMF.
Major Products:
Hydrolysis: Valine and glycine.
Deprotection: L-valyl-L-glycine.
Coupling: Longer peptide chains.
科学研究应用
Chemistry: Z-Val-Gly-OH is widely used in peptide synthesis as a building block for creating more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and hydrolysis .
Biology: In biological research, this compound is used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of peptides in cellular processes .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and drug delivery systems .
Industry: In the pharmaceutical and biotechnology industries, this compound is utilized in the development of peptide-based drugs and diagnostic tools .
作用机制
Z-Val-Gly-OH exerts its effects primarily through its interactions with enzymes and proteins. The compound can act as a substrate or inhibitor for various proteolytic enzymes, influencing their activity and specificity. The benzyloxycarbonyl (Z) group provides stability and protection during synthetic processes, allowing for controlled reactions and modifications .
相似化合物的比较
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler analog with only glycine.
Z-Val-OH: N-benzyloxycarbonyl-L-valine, a single amino acid derivative.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with lysine, alanine, valine, and glycine
Uniqueness: Z-Val-Gly-OH is unique due to its specific combination of valine and glycine with a benzyloxycarbonyl protecting group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various synthetic and research applications .
属性
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJWUBBCZRMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384380 | |
| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2790-84-3 | |
| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


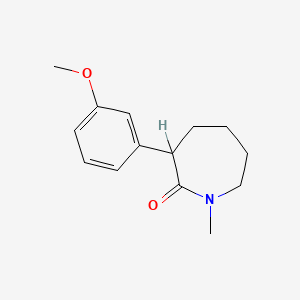


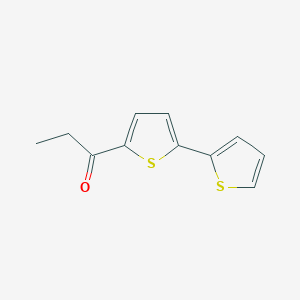
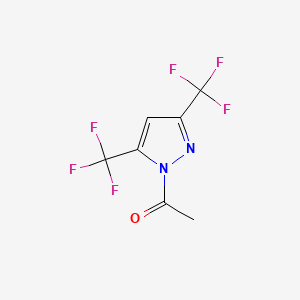


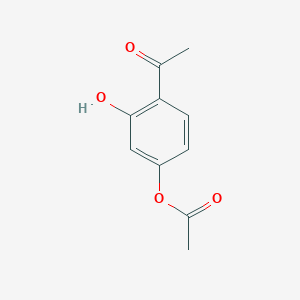
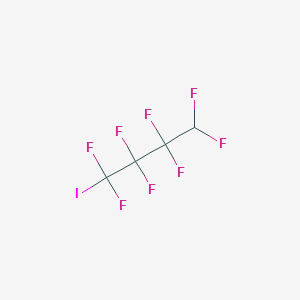
![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)
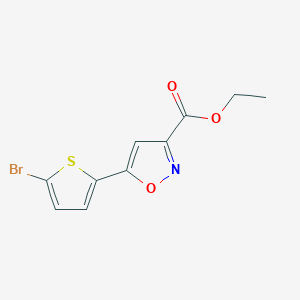
![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)
